molecular formula C20H25N3O3S B2977923 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 626223-18-5

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2977923
CAS RN: 626223-18-5
M. Wt: 387.5
InChI Key: SUWIQGYLUFXHOS-UHFFFAOYSA-N
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Description

The compound “2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone” is a chemical compound that is available for scientific research needs. It is also known by registry numbers ZINC000004355683 .

Scientific Research Applications

Inhibition of Extracellular Vesicle Release

This compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2) , which is a major regulator in the biogenesis of extracellular vesicles (EVs) . EVs are known to carry proteins and RNA that can be altered by various stimuli and may carry pathological cargo in disease conditions. The inhibition of nSMase2 is a promising therapeutic approach for neurological disorders due to its role in EV release .

Neurological Disorder Therapeutics

Due to its ability to inhibit nSMase2, the compound has potential applications in the treatment of neurological disorders. It could be used to prevent the release of EVs that carry pathological cargo, which is involved in the progression of neurological diseases .

Brain Penetration

The compound has demonstrated excellent oral bioavailability and brain penetration, making it a valuable candidate for central nervous system (CNS) drug development . This characteristic is crucial for therapeutic agents targeting brain-related disorders.

Druglike Properties Optimization

The compound was selected through a high throughput screening process, focusing on optimizing druglike properties such as potency, selectivity, metabolic stability, and pharmacokinetics . This ensures that the compound is not only effective but also safe and stable for use in humans.

Molecular Synthesis

The compound’s molecular structure and synthesis have been detailed, providing a foundation for further chemical modifications and optimizations for specific therapeutic applications .

Acetylcholine Release Modulation

There is potential for the compound to modulate acetylcholine release at cholinergic synapses, which is essential for the transmission of neural pulses in vertebrates . This could have implications for treating conditions associated with cholinergic system dysfunctions.

Crystallographic Data Availability

The crystallographic data related to compounds with similar structures are available, which can aid in the understanding of the compound’s physical and chemical properties . This information is valuable for researchers looking to design analogs or derivatives with improved efficacy or reduced side effects.

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14-8-10-23(11-9-14)20(24)13-27-19-7-5-16(21-22-19)15-4-6-17(25-2)18(12-15)26-3/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIQGYLUFXHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

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